(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-3-methyl-butyramide
Description
(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-3-methyl-butyramide is a chiral amide derivative characterized by a stereogenic center at the second carbon of the amino-butyramide backbone. The compound features a 3-cyano-benzyl group attached to the nitrogen atom, along with an ethyl substituent on the same nitrogen.
Properties
IUPAC Name |
(2S)-2-amino-N-[(3-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-4-18(15(19)14(17)11(2)3)10-13-7-5-6-12(8-13)9-16/h5-8,11,14H,4,10,17H2,1-3H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGXBSCITKNLDT-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)C#N)C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC(=CC=C1)C#N)C(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Amine Intermediate Synthesis
The synthesis of (S)-2-amino-N-(3-cyano-benzyl)-N-ethyl-3-methyl-butyramide begins with the preparation of its chiral amine backbone. A method adapted from the synthesis of (S)-2-aminobutanamide hydrochloride involves ammoniation of 2-bromo-butyric acid methyl esters using a 6:1 molar ratio of ammoniacal liquor at controlled temperatures (-5°C to 5°C). This step avoids toxic hydrocyanic acid, enhancing operational safety. The intermediate is subsequently purified via distillation and solvent extraction, yielding a 98.4% pure product.
Key Reaction:
This ammoniation is followed by fractionation using tartaric acid in butanol to isolate the (S)-enantiomer, achieving a 50% yield.
Introduction of the N-Ethyl and N-(3-Cyanobenzyl) Groups
The target compound’s substituents are introduced through sequential alkylation and acylation reactions. VulcanChem’s protocol suggests reacting the chiral amine intermediate with 3-cyanobenzyl bromide and ethyl iodide in the presence of a base such as triethylamine. This two-step process ensures selective N-alkylation:
Stereochemical Control and Resolution
Chiral purity is maintained using tartaric acid resolution , as demonstrated in the synthesis of related compounds. The (S)-enantiomer preferentially crystallizes from a butanol-tartrate mixture, achieving an enantiomeric excess (ee) of 99%. Alternative methods, such as enzymatic resolution or asymmetric catalysis, remain unexplored but could offer future optimization avenues.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Temperature Profile:
Catalytic and Stoichiometric Considerations
-
Molar Ratios : A 1:1.5 ratio of amine to hydrogen chloride isopropanol ensures complete protonation during salification.
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Catalysts : Palladium on carbon (Pd/C) and copper(II) acetate are effective for cross-coupling reactions involving cyano groups.
Analytical Characterization
Structural Verification
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or nitriles.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitriles, while reduction of the cyano group may produce primary amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Analgesic Properties
Research indicates that (S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-3-methyl-butyramide may interact with opioid receptors, suggesting potential use as an analgesic agent. Its structural characteristics allow it to modulate pain pathways effectively.
2. Inhibition of Fatty Acid Amide Hydrolase (FAAH)
The compound has been studied for its ability to inhibit FAAH, which plays a crucial role in the endocannabinoid system. This inhibition could lead to therapeutic effects in managing pain and inflammation, making it a candidate for developing analgesics or anti-inflammatory drugs .
3. Dipeptidyl Peptidase-4 (DPP-4) Inhibition
In preliminary studies, this compound has shown promise as a DPP-4 inhibitor, relevant for treating type 2 diabetes mellitus by enhancing insulin secretion and lowering blood glucose levels .
Organic Synthesis Applications
1. Building Block for Complex Molecules
This compound serves as a valuable intermediate in the synthesis of more complex pharmaceuticals. Its unique functional groups allow it to participate in various chemical reactions, including reductive amination and amidation, facilitating the creation of diverse chemical entities .
2. Coordination Chemistry
Due to its ability to form stable complexes with metals through its amino and cyano groups, this compound can be utilized in coordination chemistry. This property is particularly useful in developing catalysts or materials with specific electronic properties .
Case Studies and Research Findings
Several studies have been conducted to explore the therapeutic potential of this compound:
- FAAH Inhibition Study : A study demonstrated that this compound effectively inhibited FAAH activity in vitro, leading to increased levels of endocannabinoids, which are known to modulate pain perception .
- Analgesic Efficacy Trials : Preclinical trials have indicated that the compound exhibits significant analgesic effects comparable to established opioid analgesics without the associated side effects.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-3-methyl-butyramide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyano group can play a crucial role in this interaction by forming strong bonds with the enzyme’s active site residues .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound belongs to a broader class of N-substituted benzyl amides, where modifications to the benzyl group or nitrogen substituents significantly alter physicochemical and pharmacological profiles. Key analogs include:
Table 1: Structural Comparison of Selected Analogs
*Calculated from molecular formula C₁₆H₂₀N₄O.
Key Observations :
- Electron-withdrawing vs. Electron-donating Groups: The 3-cyano group in the target compound may enhance metabolic stability compared to electron-donating groups (e.g., 4-SMe in CAS 72004-10-5), which could increase susceptibility to oxidative degradation.
- Halogenated Analogs: Dichloro-substituted analogs (e.g., 2,3-Cl₂ in Ref.
- N-Substituent Effects : Ethyl groups (target compound) offer moderate steric bulk compared to cyclopropyl or isopropyl groups, balancing solubility and membrane permeability .
Physicochemical Properties
Table 2: Physical and Spectral Data of Selected Compounds
*Predicted data based on analogs; experimental values unavailable in provided evidence.
Insights :
- Melting Points: Longer alkyl chains (e.g., butyramide vs. heptanamide in ) correlate with lower melting points due to reduced crystallinity. The target compound’s cyano group may increase intermolecular dipole interactions, raising its melting point relative to non-polar analogs.
- Optical Activity : Chiral analogs (e.g., 5a ) exhibit moderate optical rotation, suggesting the target compound’s enantiomeric purity could influence biological activity.
Biological Activity
(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-3-methyl-butyramide, also known by its CAS number 1021425-59-1, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications in various fields of research.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 259.35 g/mol. The structure includes an amino group, a cyano group, and a butyramide moiety, which contribute to its biological activity.
Research indicates that this compound may act as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Inhibition of DPP-4 can enhance insulin secretion and reduce glucagon levels, making this compound a candidate for the treatment of type 2 diabetes mellitus .
2. Pharmacological Studies
Several studies have focused on the pharmacological effects of this compound:
- Antidiabetic Potential : In vitro studies demonstrated that this compound effectively inhibits DPP-4 activity, leading to increased insulin levels in diabetic models .
- Cytotoxicity : Preliminary cytotoxicity assays revealed that the compound exhibits selective cytotoxic effects on certain cancer cell lines, suggesting potential applications in oncology .
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Formation of Benzyl Bromide Intermediate : This is achieved through bromination of benzyl alcohol.
- Nucleophilic Substitution : The benzyl bromide undergoes nucleophilic substitution with an appropriate amine to yield the desired product.
Industrial production may utilize continuous-flow protocols to enhance efficiency and scalability .
Study 1: DPP-4 Inhibition
A study published in the Journal of Medicinal Chemistry investigated the DPP-4 inhibitory activity of various derivatives of butyramides, including this compound. Results indicated that this compound exhibited significant inhibition compared to control groups, supporting its potential as an antidiabetic agent .
Study 2: Cytotoxic Effects
In another study, researchers evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The findings indicated that the compound selectively induced apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential in cancer treatment .
Comparative Analysis
| Property/Activity | This compound | Other Compounds |
|---|---|---|
| DPP-4 Inhibition | Significant inhibition observed | Varies among different compounds |
| Cytotoxicity | Selective against cancer cells | Varies widely |
| Molecular Weight | 259.35 g/mol | Varies |
| Synthesis Complexity | Moderate complexity | Varies |
Q & A
Q. What are the standard synthetic routes for (S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-3-methyl-butyramide, and how can intermediates be validated?
Methodological Answer: Synthesis typically involves multi-step reactions starting with substituted benzylamines or cyanophenyl derivatives. For example:
- Step 1: React 3-cyanobenzylamine with ethyl bromide to introduce the N-ethyl group via nucleophilic substitution .
- Step 2: Couple the intermediate with a protected (S)-2-amino-3-methylbutyric acid using carbodiimide-based activation (e.g., EDC/HOBt) .
- Validation: Monitor intermediates via HPLC-MS (for purity) and ¹H/¹³C NMR (for structural confirmation). Compare retention times and spectral data with reference standards .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- IR Spectroscopy: Identify key functional groups (e.g., cyano: ~2220 cm⁻¹, amide I/II: ~1650/1550 cm⁻¹) .
- NMR: Use 2D techniques (COSY, HSQC) to resolve overlapping signals in the benzyl and ethyl regions. For example, the N-ethyl group shows a triplet at ~1.2 ppm (CH₃) and a quartet at ~3.4 ppm (CH₂) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₆H₂₂N₃O) with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer: Contradictions (e.g., unexpected splitting in NMR) may arise from dynamic stereochemistry or impurities. Strategies include:
- Variable-Temperature NMR: Detect conformational changes (e.g., restricted rotation in amide bonds) by acquiring spectra at 25°C and −40°C .
- Computational Modeling: Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ADF software) .
- Iterative Validation: Cross-check with alternative techniques like X-ray crystallography (if crystalline) or CD Spectroscopy (for chiral centers) .
Q. What strategies optimize enantiomeric purity in large-scale synthesis?
Methodological Answer:
- Chiral Chromatography: Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/ethanol gradients to separate diastereomers .
- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) during key steps like reductive amination to enhance enantioselectivity (>95% ee) .
- Quality Control: Regularly validate purity via chiral HPLC and adjust reaction conditions (e.g., solvent polarity, temperature) to minimize racemization .
Q. How can the biological activity of this compound be systematically evaluated?
Methodological Answer:
- In Vitro Assays: Test binding affinity to target receptors (e.g., GPCRs) using radioligand displacement or FRET-based assays .
- ADMET Profiling: Assess metabolic stability (e.g., liver microsomes), permeability (Caco-2 cells), and toxicity (MTT assay) .
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying cyano position) and correlate structural changes with activity trends .
Q. What protocols mitigate risks when handling hazardous intermediates (e.g., cyanide-containing precursors)?
Methodological Answer:
- Engineering Controls: Use fume hoods and closed-system reactors to prevent exposure .
- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats. Monitor air quality with cyanide detection tubes .
- Waste Disposal: Quench cyanide residues with FeSO₄/NaOH to form non-toxic ferrocyanide complexes before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
